
2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-morpholinoethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, a propanone moiety, and an oxime group linked to a morpholinoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime typically involves the reaction of 1-[m-(Trifluoromethyl)phenyl]-2-propanone with O-(2-morpholinoethyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of oxime derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted trifluoromethyl compounds.
Aplicaciones Científicas De Investigación
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxime group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The morpholinoethyl chain may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime
- 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(dimethylamino)ethyl]oxime
Comparison: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is unique due to the presence of the morpholinoethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties such as solubility, stability, and binding affinity to molecular targets.
Propiedades
Número CAS |
38060-03-6 |
|---|---|
Fórmula molecular |
C16H21F3N2O2 |
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
(E)-N-(2-morpholin-4-ylethoxy)-1-[3-(trifluoromethyl)phenyl]propan-2-imine |
InChI |
InChI=1S/C16H21F3N2O2/c1-13(20-23-10-7-21-5-8-22-9-6-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12H,5-11H2,1H3/b20-13+ |
Clave InChI |
LXJUXPADDBNCCM-DEDYPNTBSA-N |
SMILES isomérico |
C/C(=N\OCCN1CCOCC1)/CC2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CC(=NOCCN1CCOCC1)CC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
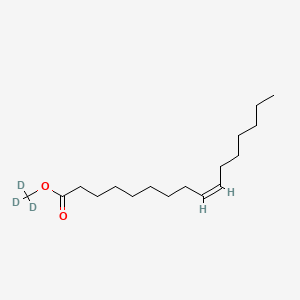
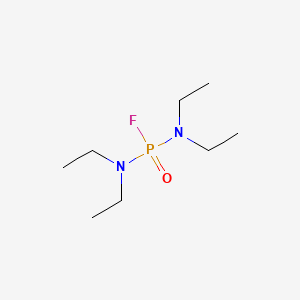
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
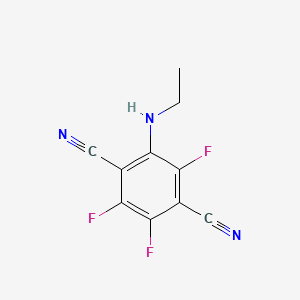
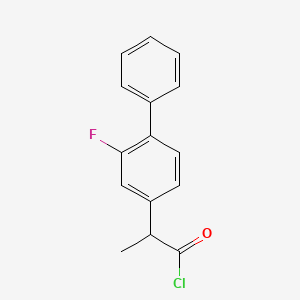

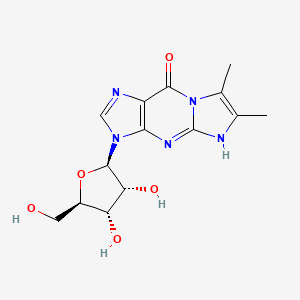
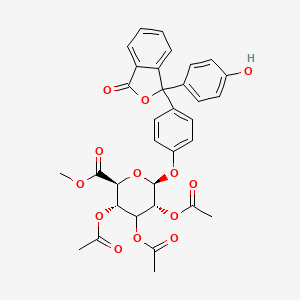
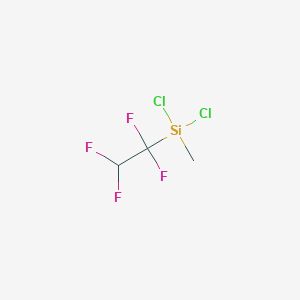
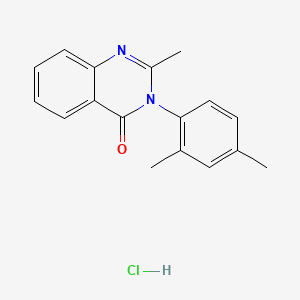
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)

